
3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine
Vue d'ensemble
Description
3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine is a compound with the molecular formula C8H9N3O2 . It is a derivative of 5,6,7,8-tetrahydro-1,6-naphthyridine . This compound is of significant interest as it has been identified as a potent HIV-1 replication inhibitor .
Synthesis Analysis
The synthesis of 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine involves several key steps. One method relies on the efficient double Sonogashira reactions of 2,5-dibromopyridine with acetylenic alcohols and protected propargylamines followed by Chichibabin cyclizations . Another method features a newly discovered atom-economical protocol for Heck-type vinylation of chloropyridine using ethylene gas, an unprecedented formation of dihydronaphthyridine directly from 2-vinyl-3-acylpyridine mediated by ammonia, and a ruthenium-catalyzed enantioselective transfer hydrogenation .Molecular Structure Analysis
The molecular structure of 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine is characterized by a tetrahydronaphthyridine ring fused with a nitro group at the 3-position . The compound has a molecular weight of 179.18 g/mol .Applications De Recherche Scientifique
Anticancer Properties
“3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine” is a type of 1,6-naphthyridine, which has been found to have anticancer properties . A thorough study of the anticancer activity of 1,6-naphthyridines on different cancer cell lines has been conducted . The structure–activity relationship (SAR) along with molecular modeling studies have been used to correlate anticancer activity to 1,6-naphthyridines .
Anti-HIV Properties
1,6-Naphthyridines, including “3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine”, have been found to have anti-HIV properties . This makes them potentially useful in the development of treatments for HIV .
Antimicrobial Properties
1,6-Naphthyridines have been found to have antimicrobial properties . This suggests that “3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine” could potentially be used in the development of new antimicrobial agents .
Analgesic Properties
1,6-Naphthyridines have been found to have analgesic properties . This suggests that “3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine” could potentially be used in the development of new pain relief medications .
Anti-Inflammatory Properties
1,6-Naphthyridines have been found to have anti-inflammatory properties . This suggests that “3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine” could potentially be used in the development of new anti-inflammatory medications .
Antioxidant Properties
1,6-Naphthyridines have been found to have antioxidant properties . This suggests that “3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine” could potentially be used in the development of new antioxidant supplements .
Mécanisme D'action
Orientations Futures
The future directions for the research and development of 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine are promising. Given its potential as an HIV-1 replication inhibitor , further studies could explore its efficacy and safety in preclinical and clinical settings. Additionally, the development of more efficient and scalable synthesis methods could be a focus of future research .
Propriétés
IUPAC Name |
3-nitro-5,6,7,8-tetrahydro-1,6-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c12-11(13)7-3-6-4-9-2-1-8(6)10-5-7/h3,5,9H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYRPWPCCHANJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=CC(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50558627 | |
| Record name | 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50558627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine | |
CAS RN |
123792-68-7 | |
| Record name | 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50558627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

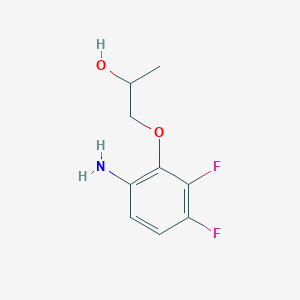
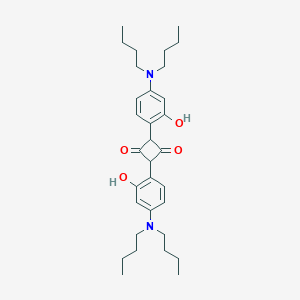
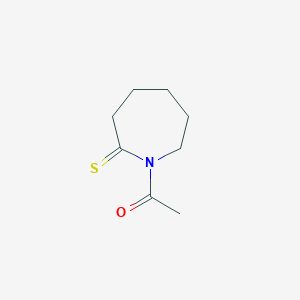
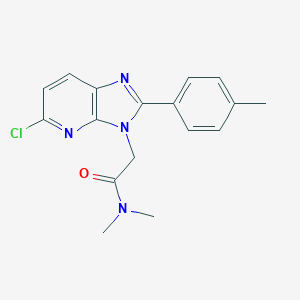


![Ethyl 5-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]-5-oxopentanoate](/img/structure/B38395.png)

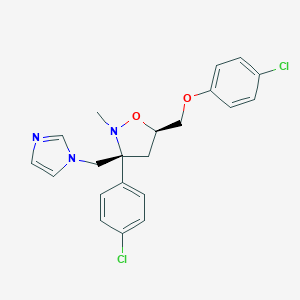
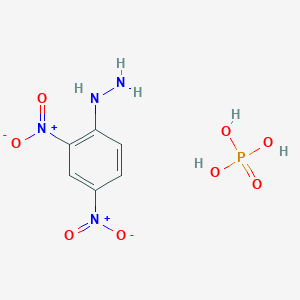
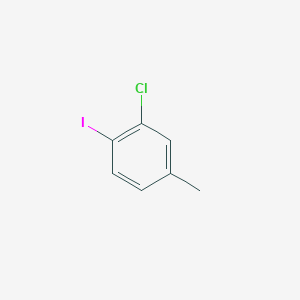
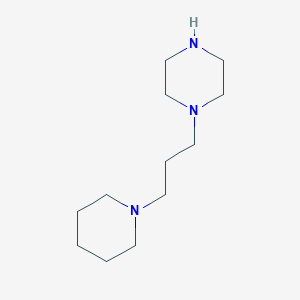
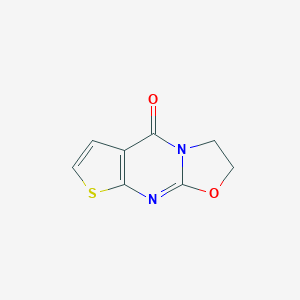
![8-[[(1R)-1-(3,4-dimethoxyphenyl)-2-hydroxyethyl]amino]-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione](/img/structure/B38415.png)